molecular formula C6H5BrClNO3 B1503044 Ethyl 2-bromo-5-chlorooxazole-4-carboxylate CAS No. 4600081-18-9

Ethyl 2-bromo-5-chlorooxazole-4-carboxylate

Cat. No.: B1503044
CAS No.: 4600081-18-9
M. Wt: 254.46 g/mol
InChI Key: PKQYNYKEEBHRCZ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-chlorooxazole-4-carboxylate: is a chemical compound with the molecular formula C6H5BrClNO3 and a molecular weight of 254.46 g/mol . This compound is characterized by the presence of bromine, chlorine, and oxazole functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-5-chlorooxazole-4-carboxylate typically involves the bromination and chlorination of oxazole derivatives. One common method includes the reaction of ethyl oxazole-4-carboxylate with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the 2 and 5 positions, respectively .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-chlorooxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base.

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 2-bromo-5-chlorooxazole-4-carboxylate is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science .

Biology and Medicine: In biological research, this compound is utilized to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors. It serves as a precursor for the synthesis of potential drug candidates with antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and specialty chemicals. Its unique reactivity makes it a valuable intermediate in the manufacture of complex organic molecules .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-chlorooxazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the oxazole ring, contribute to its binding affinity and specificity. The compound can inhibit or activate specific biochemical pathways, leading to its desired biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-bromo-5-chlorooxazole-4-carboxylate is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and selectivity in chemical reactions. This dual halogenation makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse biological and chemical properties .

Properties

IUPAC Name

ethyl 2-bromo-5-chloro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO3/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQYNYKEEBHRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693484
Record name Ethyl 2-bromo-5-chloro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4600081-18-9
Record name Ethyl 2-bromo-5-chloro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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